molecular formula C9H16N4O2 B11739140 tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate

Cat. No.: B11739140
M. Wt: 212.25 g/mol
InChI Key: OZFJXZMYQQRIFF-UHFFFAOYSA-N
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Description

Chemical Structure: tert-Butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate (CAS: Not explicitly provided in evidence) is a pyrazole-based compound featuring a tert-butyl carbamate group at position 3 and an amino group at position 5 of the pyrazole ring. The N-1 position is substituted with a methyl group, conferring steric and electronic modifications critical for its reactivity and biological interactions.

For instance, tert-butyl carbamates are often introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic or neutral conditions .

Applications: Pyrazole-carbamate derivatives are frequently utilized as intermediates in medicinal chemistry, particularly in kinase inhibitor development (e.g., ) and as precursors for heterocyclic drug candidates . The amino group at position 5 enables further functionalization, such as cross-coupling or condensation reactions.

Properties

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-(5-amino-1-methylpyrazol-3-yl)carbamate

InChI

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-7-5-6(10)13(4)12-7/h5H,10H2,1-4H3,(H,11,12,14)

InChI Key

OZFJXZMYQQRIFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)C

Origin of Product

United States

Preparation Methods

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Advantages Limitations
Nucleophilic SubstitutionBoc-protected β-ketonitrileHydrazine cyclization85%High stereoselectivityLow scalability, costly purification
Carboxylic Acid RouteEthyl 5-hydroxy-1-methyl-pyrazole-3-carboxylateBromination and Boc protection50.4%Cost-effective, mild conditionsRequires TFA, moderate yields
Reductive Amination5-Nitro-1-methyl-1H-pyrazole-3-carboxylic acidCatalytic hydrogenation68.6%Regioselective, avoids halogensHigh-pressure equipment needed

Mechanistic Insights and Optimization Strategies

The Boc protection step universally employs dimethyl azidophosphate as a coupling agent, facilitating the reaction between carboxylic acids and tert-butyl alcohol. Kinetic studies suggest that the reaction proceeds via a mixed carbonate intermediate, with the azide group acting as a leaving group. Solvent selection (e.g., DMF vs. THF) critically impacts reaction rates, with polar aprotic solvents enhancing nucleophilicity of the tert-butoxide ion. For the nucleophilic substitution route, triflate intermediates exhibit superior reactivity compared to chlorides, reducing side reactions such as elimination.

Scalability and Industrial Relevance

Industrial applications favor the carboxylic acid route due to its compatibility with continuous flow chemistry. Recent advancements have replaced batch-wise bromination with microreactor systems, achieving 90% conversion in under 10 minutes. However, Boc deprotection remains a challenge, as residual TFA can protonate the free amine, necessitating rigorous neutralization. Emerging green chemistry approaches substitute dimethyl azidophosphate with polymer-supported carbodiimides, reducing waste generation .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

Industry:

Mechanism of Action

The mechanism of action of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate and related compounds:

Compound Name & Evidence ID Substituents (Positions) Molecular Weight Key Properties/Activities Synthetic Notes
Target Compound 5-amino, 1-methyl, 3-tert-butyl carbamate ~239.3 (est.) Amino group enables hydrogen bonding; methyl at N-1 enhances metabolic stability. Likely synthesized via Boc protection of 5-amino-1-methylpyrazole.
tert-butyl (5-((4-((3-(methylcarbamoyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate Extended pentyl chain, pyrimidine linkage 419.5 Kinase inhibitor (PCTA family); high purity (≥95% HPLC) and moderate yield (34%). Suzuki coupling or nucleophilic substitution; 8-hour reaction at 90°C.
tert-butyl (5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate 5-hydroxy, ethylcarbamate chain ~257.3 (est.) Lower solubility due to hydroxy group; melting point 160–162°C. Synthesized via hydrazine cyclization in ethyl acetate/hexane; 73% yield.
tert-butyl ((4-iodo-1-methyl-5-phenyl-1H-pyrazol-3-yl)methyl)carbamate 4-iodo, 5-phenyl, methylcarbamate ~417.3 (est.) Iodo substituent enables cross-coupling; phenyl enhances lipophilicity. Iodination via AcOH/H2SO4; 4-hour reflux.
tert-butyl N-(2-methyl-5-nitropyrazol-3-yl)carbamate 5-nitro, 2-methyl 256.3 Electron-withdrawing nitro group reduces nucleophilicity; predicted pKa 12.38. Nitration of pyrazole precursor followed by Boc protection.
tert-butyl [5-(methylamino)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbamate 5-methylamino, 1-phenyl, 3-CF3 ~371.3 (est.) Trifluoromethyl enhances metabolic stability and bioavailability; phenyl contributes to π-π stacking. Boc protection of diamine intermediate; recrystallization for purification.
tert-butyl (1-butyl-3-nitro-1H-pyrazol-5-yl)carbamate 1-butyl, 3-nitro 284.3 Predicted density 1.24 g/cm³; butyl chain increases hydrophobicity. Nitro group introduced prior to carbamate protection.
tert-butyl [5-amino-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]carbamate 1-(2,2-difluoroethyl) 262.3 Difluoroethyl group improves metabolic stability; potential for CNS targeting. Likely synthesized via alkylation of pyrazole followed by Boc protection.

Key Comparative Insights:

Substituent Effects: Electron-Donating vs. Withdrawing Groups: The amino group in the target compound (electron-donating) contrasts with nitro () or trifluoromethyl () groups, altering reactivity in electrophilic substitutions or hydrogen-bonding capacity . N-1 Substitution: Methyl (target compound) vs. phenyl () or difluoroethyl () groups influence steric bulk and pharmacokinetic properties. Bulky substituents (e.g., phenyl) may enhance target selectivity in drug design .

Synthetic Complexity :

  • Multi-step syntheses (e.g., ) often employ cross-coupling (Suzuki) or iodination (), whereas simpler derivatives () use cyclization with hydrazines .

Biological Relevance: Kinase inhibitors () rely on pyrimidine or pyrazole-carbamate scaffolds for ATP-binding pocket interactions, where the amino group in the target compound could serve as a hydrogen-bond donor . Fluorinated derivatives () exhibit enhanced blood-brain barrier penetration, making them candidates for neurological targets .

Physicochemical Properties :

  • Hydroxy-substituted derivatives () show higher polarity (lower logP) compared to nitro or alkylated analogs, impacting solubility and bioavailability .
  • Predicted pKa values (e.g., ) guide formulation strategies for ionic state-dependent absorption .

Biological Activity

Tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a pyrazole ring and a tert-butyl carbamate group, suggests various biological activities, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C9H16N4O2
  • Molar Mass : 212.25 g/mol
  • Density : 1.23 g/cm³ (predicted)
  • Boiling Point : 322.3 °C (predicted)
  • pKa : 12.73 (predicted)

The biological activity of this compound may involve interactions with various molecular targets, including enzymes and receptors. The compound is hypothesized to act as an enzyme inhibitor, potentially binding to the active sites of target enzymes, thereby modulating their activity. This interaction can lead to significant therapeutic effects, particularly in diseases where enzyme activity is dysregulated.

Enzyme Inhibition

Research indicates that compounds with similar structures have demonstrated enzyme inhibition capabilities. For instance:

  • p38 MAPK Inhibition : Compounds related to pyrazole derivatives have shown IC50 values in the nanomolar range against p38 MAPK, a key enzyme involved in inflammatory responses (IC50 = 53 nM) .

Antimicrobial Activity

Preliminary studies suggest that pyrazole derivatives exhibit antimicrobial properties:

  • Minimum Inhibitory Concentrations (MIC) : Compounds structurally similar to this compound have shown MIC values around 250 μg/mL against various bacterial strains like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The biological activity of this compound is also being explored in cancer research:

  • Targeting EGFR Mutants : Similar pyrazole compounds have been studied for their ability to inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is often overexpressed in non-small cell lung cancer .

Case Studies

  • Study on p38 MAPK Inhibition :
    • Researchers evaluated several pyrazole derivatives for their ability to inhibit p38 MAPK. The study found that modifications in the pyrazole structure could significantly enhance inhibitory activity, suggesting potential for developing new anti-inflammatory drugs .
  • Antimicrobial Efficacy Study :
    • A series of experiments assessed the antimicrobial effects of different pyrazole derivatives, including those similar to this compound. Results indicated moderate activity against common pathogens, highlighting the need for further structural optimization .

Comparative Analysis with Related Compounds

Compound NameChemical StructureSimilarity Index
tert-butyl N-(benzyloxy)carbamateC₁₀H₁₃N₃O₂0.85
tert-butyl N-(2-bromoethyl)carbamateC₁₀H₁₃BrN₂O₂0.82
tert-butyl (4-amino-1-methyl-1H-pyrazole)C₉H₁₄N₄O₂0.90
tert-butyl (4-(4-bromo-1H-pyrazol))C₁₀H₁₄BrN₃O₂0.78

This table illustrates how slight variations in chemical structure can influence biological activity and efficacy.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl (5-amino-1-methyl-1H-pyrazol-3-yl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Answer : The compound is synthesized via carbamate protection using di-tert-butyl dicarbonate (Boc anhydride). A typical procedure involves reacting the pyrazole-amine precursor with Boc anhydride in water at room temperature (RT) for 12–24 hours, followed by cold-water dilution and recrystallization to achieve yields >80% . Key optimizations include:

  • Molar ratio : Use 1.1 equivalents of Boc anhydride to drive the reaction to completion.

  • Solvent : Aqueous conditions minimize side reactions; anhydrous solvents (e.g., THF) may improve yields for moisture-sensitive intermediates.

  • Temperature : RT avoids decomposition of heat-sensitive intermediates.

    Table 1: Example Reaction Conditions

    ReagentMolar RatioSolventTime (hr)Yield
    Boc anhydride1.1 eqH₂O2083%

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Answer :

  • 1H NMR : Diagnostic signals include a tert-butyl singlet at δ 1.43 and NH/amine protons at δ 6–8. Methyl groups on the pyrazole ring appear as singlets (δ ~2.87) .
  • IR : Strong C=O stretches at ~1740 cm⁻¹ (carbamate) and ~1650 cm⁻¹ (amide, if present) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 241 for [M+H]⁺) confirm molecular weight .
  • HPLC : Purity >95% is achieved using C18 columns with UV detection at 254 nm .

Q. How can researchers purify this compound to remove unreacted starting materials?

  • Answer : Recrystallization from cold water or benzene/hexane mixtures effectively removes Boc anhydride byproducts. For polar impurities, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Advanced Research Questions

Q. What mechanistic insights explain the stability of the tert-butyl carbamate group under varying pH conditions during downstream functionalization?

  • Answer : The Boc group is acid-labile (cleaved by TFA or HCl/dioxane) but stable under basic conditions (pH ≤10). This stability allows orthogonal protection strategies, such as Suzuki couplings (pH ~9) or nucleophilic substitutions, without deprotection . For example, in , the Boc group remained intact during a 20-day reaction with 2-chloroethyl isocyanate in benzene .

Q. How should researchers resolve discrepancies in 1H NMR data (e.g., unexpected splitting or missing NH signals) for tert-butyl carbamate derivatives?

  • Answer : Contradictory NMR signals often arise from:

  • Tautomerism : Pyrazole NH protons may exchange rapidly, causing broadening. Use D₂O shake tests to confirm exchangeable protons.
  • Dynamic effects : Variable-temperature NMR (e.g., 25°C to −40°C) can resolve overlapping signals .
  • 2D NMR : HSQC and HMBC correlations assign ambiguous proton-carbon relationships .

Q. What strategies enhance the biological activity of tert-butyl carbamate derivatives in medicinal chemistry applications?

  • Answer : Structural modifications include:

  • Electron-withdrawing substituents : Fluorine or nitro groups on the pyrazole ring improve metabolic stability and target binding .

  • Stereochemistry : Chiral centers (e.g., hydroxycyclopentyl moieties) enhance selectivity for enzymes or receptors .

  • Prodrug design : Carbamates can mask amine functionalities, improving bioavailability .

    Table 2: Bioactivity Optimization Strategies

    ModificationTarget InteractionExample Application
    FluorinationKinase inhibitionAnticancer agents
    Chiral cyclopentylEnzyme selectivityAnti-inflammatory drugs

Q. How can researchers design experiments to analyze air-sensitive intermediates in the synthesis of tert-butyl carbamates?

  • Answer : Use Schlenk-line techniques or gloveboxes under inert gas (N₂/Ar). For example, tert-butyl carbamates with boronate esters ( ) require strict anhydrous conditions to prevent hydrolysis .

Contradiction Analysis

  • vs. 12 : reports a 20-day reaction with 2-chloroethyl isocyanate, while achieves derivatives in 24 hours using hydrazines. This discrepancy highlights the need to tailor reaction times to electrophile reactivity .

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